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CeMMEC13

Epigenetics Bromodomain Selectivity Chemical Probe

Validating BRD4-dependent phenotypes without direct BET inhibition requires orthogonal tools. CeMMEC13 selectively inhibits TAF1-BD2 (IC50 2.1 μM) with no BRD4/BRD9/CREBBP/EP300 binding, enabling clean target validation. • Phenocopies BRD4 inhibition for orthogonal confirmation • Synergizes with JQ1 in THP-1 and H23 cancer models • Isoquinolinone scaffold distinct from GNE-371 and BAY-299 • Positive control for TAF1-BD2, negative control for BET screens

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
Cat. No. B606593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeMMEC13
SynonymsCeMMEC13;  CeMMEC 13;  CeMMEC-13
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)
InChIKeyNXKBPGZQDHACPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CeMMEC13: A Selective TAF1 Bromodomain Inhibitor for Epigenetic Target Deconvolution


CeMMEC13 (CAS 1790895-25-8) is an isoquinolinone-derived small molecule that selectively inhibits the second bromodomain of TATA-box binding protein associated factor 1 (TAF1-BD2) [1]. Discovered through a high-diversity phenotypic screen for agents capable of modulating BRD4-dependent heterochromatinization, CeMMEC13 was identified as a compound that phenocopies BRD4 inhibition without directly engaging BET bromodomains [1]. The compound exhibits an IC50 of 2.1 μM against TAF1-BD2 in cell-free biochemical assays and demonstrates minimal to no inhibition of BRD4, BRD9, CREBBP, or EP300 bromodomains .

Why PAN-BET Inhibitors or Alternative TAF1 Probes Cannot Substitute for CeMMEC13 in Phenocopy Studies


The bromodomain inhibitor landscape is characterized by divergent selectivity profiles that fundamentally alter experimental outcomes. PAN-BET inhibitors such as JQ1 and I-BET762 potently engage BRD2/3/4/T bromodomains with nanomolar affinity [1], directly suppressing MYC transcription [2]. In contrast, CeMMEC13 is a TAF1-BD2-selective inhibitor that phenocopies BRD4 inhibition without direct BET engagement—a mechanistically distinct profile that enables orthogonal target validation [1]. Alternative TAF1 chemical probes such as GNE-371 (IC50 = 10 nM) and BAY-299 (IC50 = 8 nM) offer higher biochemical potency but exhibit differing selectivity footprints and lack the specific functional validation context of CeMMEC13's phenotypic screening pedigree [3]. Generic substitution fails because potency against TAF1-BD2 alone does not predict functional equivalence in chromatin reactivation assays, nor does it guarantee the same synergistic interaction profile with BRD4 inhibition observed for CeMMEC13 [1].

CeMMEC13 Quantitative Differentiation Evidence: Comparative Selectivity, Synergy, and Phenotypic Profiling


Target Selectivity: CeMMEC13 Is a Clean TAF1-BD2 Inhibitor with Minimal Off-Target Bromodomain Engagement

CeMMEC13 selectively inhibits the second bromodomain of TAF1 (TAF1-BD2) with an IC50 of 2.1 μM in cell-free biochemical assays [1]. In contrast, it exhibits negligible or no binding to the bromodomains of BRD4, BRD9, CREBBP, and EP300 at comparable concentrations [1]. This selectivity profile is essential for experimental designs requiring clean TAF1 target engagement without confounding BET family inhibition.

Epigenetics Bromodomain Selectivity Chemical Probe TAF1

Functional Phenocopy of BRD4 Inhibition Without Direct BET Engagement: CeMMEC13 vs. JQ1

CeMMEC13 was identified through a BRD4-dependent heterochromatinization phenotypic screen [1]. It produces functional outcomes (RFP reporter activation in REDS3 cells) that phenocopy direct BRD4 inhibition by JQ1, yet without binding to BRD4 bromodomains [1][2]. This mechanistic orthogonality distinguishes CeMMEC13 from direct BET inhibitors and from other TAF1 probes that lack this specific functional validation.

Phenotypic Screening BRD4-TAF1 Cross-talk Chromatin Reactivation MYC-Driven Cancers

Synergistic Anti-Proliferative Activity with BRD4 Inhibition in Leukemia and Lung Adenocarcinoma Cells

CeMMEC13 demonstrates synergistic anti-proliferative activity when combined with the BRD4 inhibitor (S)-JQ1 in THP-1 leukemia cells and H23 lung adenocarcinoma cells [1]. The combination treatment achieves greater reduction in cell viability than either single-agent treatment alone, providing functional evidence of BRD4-TAF1 cross-talk in cancer cell proliferation control [1].

Combination Therapy BRD4-TAF1 Synergy Leukemia Lung Adenocarcinoma

Mechanistic Pathway Differentiation: CeMMEC13 vs. BAY-299 and GNE-371

CeMMEC13 engages TAF1-BD2 and phenocopies BRD4 inhibition, a mechanism validated in MYC-driven cancer models [1]. BAY-299, a dual TAF1/BRD1 inhibitor (TAF1 IC50 = 8 nM), induces antiviral mimicry via endogenous retrovirus expression and dsRNA formation, activating interferon responses in TNBC [2]. GNE-371 (TAF1 IC50 = 10 nM) is optimized for biochemical potency and cellular target engagement [3]. CeMMEC13 remains the reference compound for the specific phenotype of BRD4 inhibition phenocopy via TAF1 engagement.

TAF1 Probe Comparison Mechanism of Action Immuno-oncology Triple-Negative Breast Cancer

Chemical Scaffold Distinction: CeMMEC13 Isoquinolinone Core vs. Naphthyridone and Pyrrolopyridinone Probes

CeMMEC13 is built on an isoquinolinone core scaffold, distinguishing it chemically from other TAF1-BD2 probes such as GNE-371 (pyrrolopyridinone-derived) and BAY-299 (benzo[de]isoquinoline-1,3-dione-derived) [1][2]. Scaffold diversity is essential for orthogonal chemical probe strategies, enabling target validation with structurally distinct tool compounds.

Chemical Probe Scaffold Isoquinolinone TAF1 Inhibitor Chemotype

Recommended CeMMEC13 Application Scenarios for Scientific and Industrial Users


Orthogonal Target Validation of BRD4-Dependent Phenotypes in MYC-Driven Cancer Models

CeMMEC13 is the compound of choice for researchers seeking to validate BRD4-dependent phenotypes without directly inhibiting BET bromodomains. Its discovery through a BRD4-dependent heterochromatinization screen and its demonstrated ability to phenocopy BRD4 inhibition via TAF1-BD2 engagement [1] make it an orthogonal tool for confirming that observed effects are mediated through the BRD4-TAF1 signaling axis rather than off-target activities of direct BET inhibitors. This application is particularly relevant in leukemia and lung adenocarcinoma models where BRD4-TAF1 cross-talk has been functionally validated [1].

Combination Studies Investigating BRD4-TAF1 Synergistic Anti-Proliferative Effects

CeMMEC13 is uniquely positioned for combination studies with BRD4 inhibitors such as JQ1 or I-BET762. The demonstrated synergistic reduction in cell viability in THP-1 leukemia and H23 lung adenocarcinoma cells when CeMMEC13 is combined with (S)-JQ1 [1] provides a validated experimental paradigm for exploring BRD4-TAF1 functional cooperativity. Researchers investigating synthetic lethal interactions or combination therapeutic strategies in MYC-driven cancers should prioritize CeMMEC13 for these studies.

Chemical Probe Orthogonality Studies Requiring Scaffold Diversity

For research programs requiring orthogonal chemical probes to control for scaffold-specific off-target effects, CeMMEC13 provides an isoquinolinone-based chemotype distinct from the pyrrolopyridinone (GNE-371) and benzo[de]isoquinoline-1,3-dione (BAY-299) scaffolds [1][2]. Using structurally distinct TAF1-BD2 inhibitors strengthens target validation by reducing the likelihood that observed phenotypes arise from compound-specific off-target interactions unrelated to TAF1 bromodomain engagement.

Epigenetic Probe Libraries for Bromodomain Selectivity Profiling

CeMMEC13 serves as an essential reference compound in epigenetic chemical probe libraries designed for bromodomain selectivity profiling. Its clean selectivity profile—potent inhibition of TAF1-BD2 (IC50 = 2.1 μM) with no detectable binding to BRD4, BRD9, CREBBP, or EP300 [1]—makes it a valuable positive control for TAF1-BD2 assays and a negative control for assays targeting other bromodomain subfamilies. Procurement of CeMMEC13 for inclusion in screening decks enables robust counter-screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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